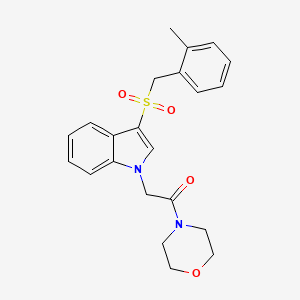
2-(3-((2-methylbenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-((2-methylbenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone is a useful research compound. Its molecular formula is C22H24N2O4S and its molecular weight is 412.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(3-((2-methylbenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone is an indole derivative that has garnered attention for its potential biological activities. Indole derivatives are known for a wide range of pharmacological effects, including antibacterial, antifungal, and antitumor properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features an indole ring system with a sulfonyl group and a morpholinoethanone moiety, which may contribute to its biological activity.
Biological Activity Overview
Indole derivatives, including the compound , have been studied for various biological activities:
- Antibacterial Activity : Indole derivatives have shown significant antibacterial effects against various strains. For instance, studies indicate that compounds with similar structures exhibit inhibition against Gram-positive and Gram-negative bacteria .
- Antifungal Activity : The antifungal properties of indole derivatives have been documented, with some compounds demonstrating effectiveness against common fungal pathogens .
- Antitumor Activity : Research has highlighted the potential of indole derivatives in cancer treatment, with evidence suggesting that they can induce apoptosis in cancer cells and inhibit tumor growth .
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes . This inhibition can lead to reduced production of pro-inflammatory mediators.
- Interaction with Cellular Targets : The sulfonyl group may enhance the compound's ability to interact with specific cellular targets, affecting cell signaling pathways related to inflammation and tumorigenesis .
Research Findings
Recent studies have focused on evaluating the biological activity of this compound through various assays:
Table 1: Summary of Biological Activities
| Activity Type | Assay Method | Result |
|---|---|---|
| Antibacterial | Disk diffusion method | Significant inhibition against E. coli |
| Antifungal | Broth microdilution assay | Effective against Candida albicans |
| Antitumor | MTT assay on cancer cell lines | Induced apoptosis in MCF-7 cells |
Case Studies
Several case studies have highlighted the efficacy of indole derivatives in clinical and preclinical settings:
- Antitumor Efficacy : A study on a similar indole derivative demonstrated a dose-dependent reduction in tumor size in xenograft models, suggesting that modifications to the indole structure can enhance anticancer activity.
- Inflammation Models : In carrageenan-induced paw edema models, compounds structurally related to this compound showed significant reductions in edema formation and pro-inflammatory cytokine levels .
特性
IUPAC Name |
2-[3-[(2-methylphenyl)methylsulfonyl]indol-1-yl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-17-6-2-3-7-18(17)16-29(26,27)21-14-24(20-9-5-4-8-19(20)21)15-22(25)23-10-12-28-13-11-23/h2-9,14H,10-13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKJANMTABCCQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













